Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate
Overview
Description
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group, which is known for its role in enhancing the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction: The acylated benzene undergoes nitration followed by reduction to introduce an amino group.
Sulfonation: The amino group is then sulfonated using sulfuric acid to introduce the benzenesulfonyl group.
Indole Formation: The indole ring is formed through a cyclization reaction involving the sulfonated benzene derivative.
Esterification: Finally, the carboxylate ester is introduced through an esterification reaction with ethanol
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative catalysts and solvents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzene ring.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used to study various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions
Mechanism of Action
The mechanism of action of Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Indole Derivatives: Compounds like indole-3-carboxylate and indole-3-acetic acid share the indole core structure and are used in similar applications
Uniqueness
Ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzenesulfonyl and indole groups enhances its potential as a versatile compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-4-21-13(3)17(20(23)26-5-2)18-15(21)11-12-16(22)19(18)27(24,25)14-9-7-6-8-10-14/h6-12,22H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGVWQHSKIWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2S(=O)(=O)C3=CC=CC=C3)O)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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